

4-Hydroxy-8-methoxyquinolin-2(1H)-one CAS number 7224-68-2

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Compound of Interest

Compound Name: 4-Hydroxy-8-methoxyquinolin-2(1H)-one

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An In-depth Technical Guide to **4-Hydroxy-8-methoxyquinolin-2(1H)-one** (CAS 7224-68-2)

Disclaimer: Detailed experimental data, including specific synthesis protocols, spectral analyses, and biological assay results for **4-Hydroxy-8-methoxyquinolin-2(1H)-one** (CAS 7224-68-2), are limited in publicly available scientific literature. This guide provides a comprehensive overview of the compound based on available data, supplemented with information from closely related analogs and the broader class of 4-hydroxy-2-quinolones to offer insights into its expected properties and biological activities.

Chemical and Physical Properties

4-Hydroxy-8-methoxyquinolin-2(1H)-one is a heterocyclic organic compound belonging to the quinolinone family. It is characterized by a quinoline core structure with a hydroxyl group at position 4, a methoxy group at position 8, and a carbonyl group at position 2. This compound is of interest to researchers in the fields of medicinal chemistry and drug development due to the diverse biological activities associated with the 4-hydroxy-2-quinolone scaffold.

Property	Value
CAS Number	7224-68-2
Molecular Formula	C ₁₀ H ₉ NO ₃
Molecular Weight	191.18 g/mol
Appearance	Light yellow to orange solid
Melting Point	245-248 °C
Boiling Point	356.7 °C at 760 mmHg
Purity	>97% (as commercially available)
Synonyms	4-hydroxy-8-methoxy-2(1H)-quinolinone, 8-Methoxy-2,4-quinolinediol

Synthesis

While a specific, detailed synthesis protocol for **4-Hydroxy-8-methoxyquinolin-2(1H)-one** is not readily available, a representative method for a closely related analog, **3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one**, involves the thermal condensation of a substituted aniline with a malonic acid ester. This approach, known as the Conrad-Limpach reaction, is a common method for synthesizing 4-hydroxy-2-quinolones.

Representative Experimental Protocol: Synthesis of 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one

This protocol is adapted from the synthesis of a C3-ethyl substituted analog and is presented as a likely pathway for the synthesis of the title compound, which would involve the use of diethyl malonate instead of diethyl ethylmalonate.

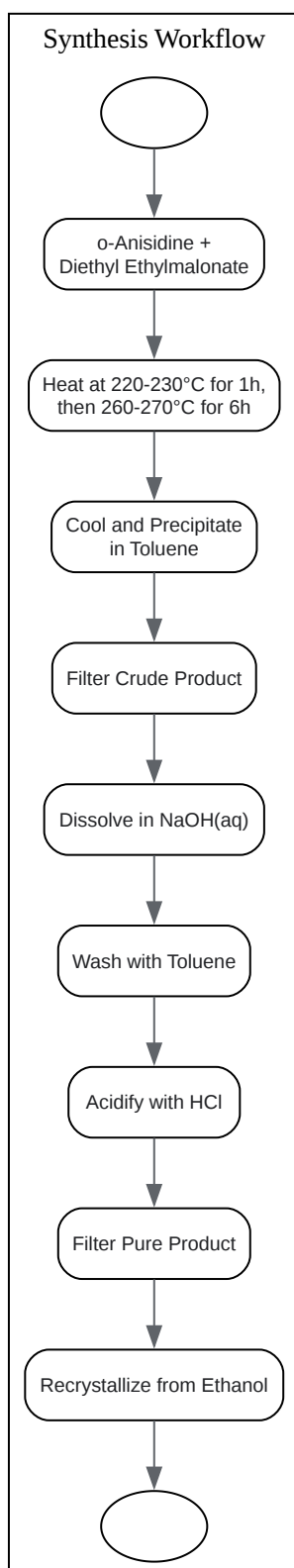
Materials:

- o-Anisidine
- Diethyl ethylmalonate

- Toluene
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Ethanol

Procedure:

- A mixture of o-anisidine and a slight excess of diethyl ethylmalonate is heated.
- The reaction mixture is heated at 220-230 °C for 1 hour, then the temperature is increased to 260-270 °C for 6 hours, or until the distillation of ethanol ceases.
- The hot reaction mixture is carefully poured into toluene and allowed to cool, leading to the precipitation of the crude product.
- The precipitate is collected by filtration.
- The crude product is dissolved in an aqueous solution of sodium hydroxide and filtered.
- The filtrate is washed with toluene to remove any unreacted starting materials.
- The aqueous phase is then acidified with hydrochloric acid, causing the product to precipitate.
- The precipitate is collected by filtration, washed with water, and air-dried.
- The final product is purified by recrystallization from a suitable solvent such as ethanol.



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A representative workflow for the synthesis of a 4-hydroxy-8-methoxy-2-quinolone analog.

Spectral Data

Specific spectral data for **4-Hydroxy-8-methoxyquinolin-2(1H)-one** is not publicly available. However, based on its structure and data from related compounds, the following spectral characteristics can be anticipated.

Expected ^1H NMR Spectral Data

- Aromatic Protons: Signals in the aromatic region (δ 6.5-8.0 ppm) corresponding to the protons on the quinoline ring system. The methoxy group at C8 and the hydroxyl group at C4 will influence the chemical shifts of the adjacent protons.
- Methoxy Protons: A singlet around δ 3.8-4.0 ppm corresponding to the three protons of the methoxy group.
- NH Proton: A broad singlet at lower field ($\delta > 10$ ppm) for the amide proton at N1.
- OH Proton: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration, for the hydroxyl group at C4.

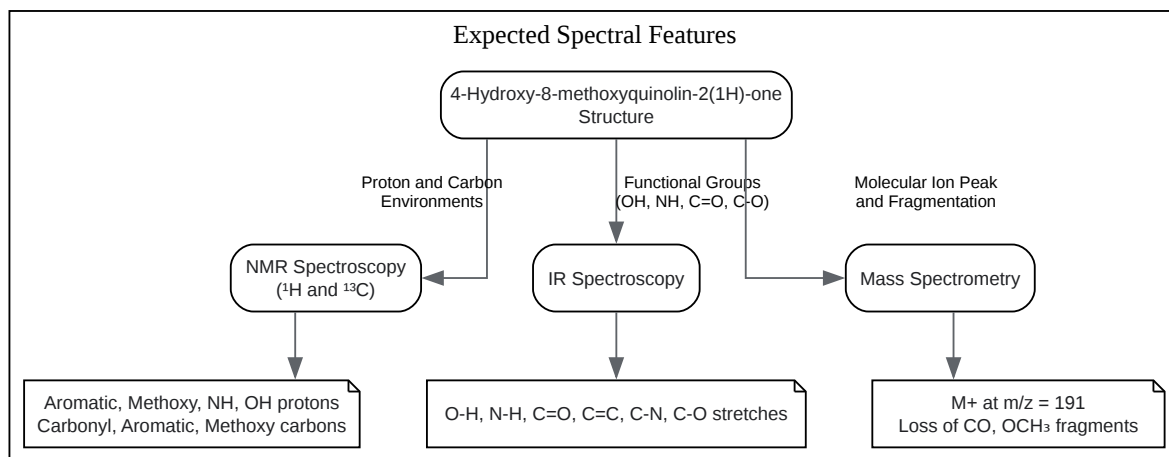
Expected ^{13}C NMR Spectral Data

- Carbonyl Carbon: A signal in the downfield region (δ 160-180 ppm) for the C2 carbonyl carbon.
- Aromatic Carbons: Signals in the aromatic region (δ 100-150 ppm) for the carbons of the quinoline ring.
- Methoxy Carbon: A signal around δ 55-60 ppm for the carbon of the methoxy group.

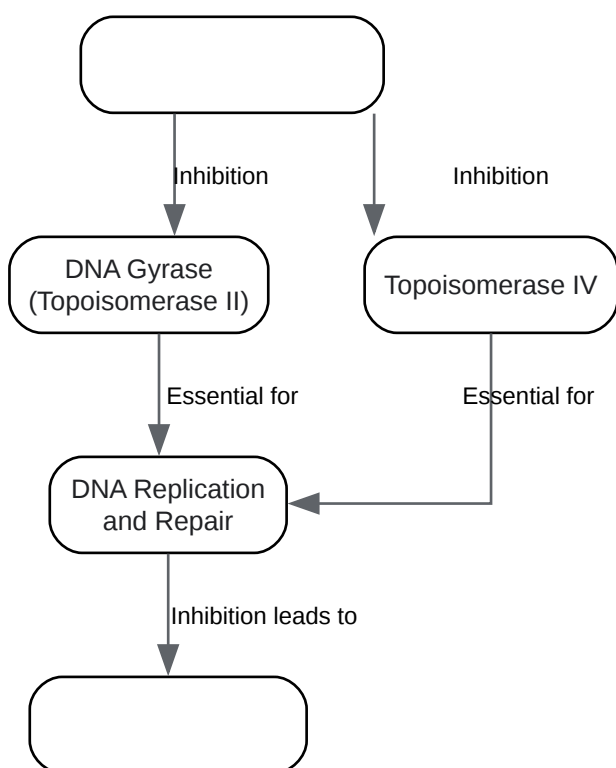
Expected IR Spectral Data

- O-H and N-H Stretching: A broad band in the region of 3200-3500 cm^{-1} corresponding to the O-H and N-H stretching vibrations.
- C=O Stretching: A strong absorption band around 1650-1680 cm^{-1} for the carbonyl group at C2.

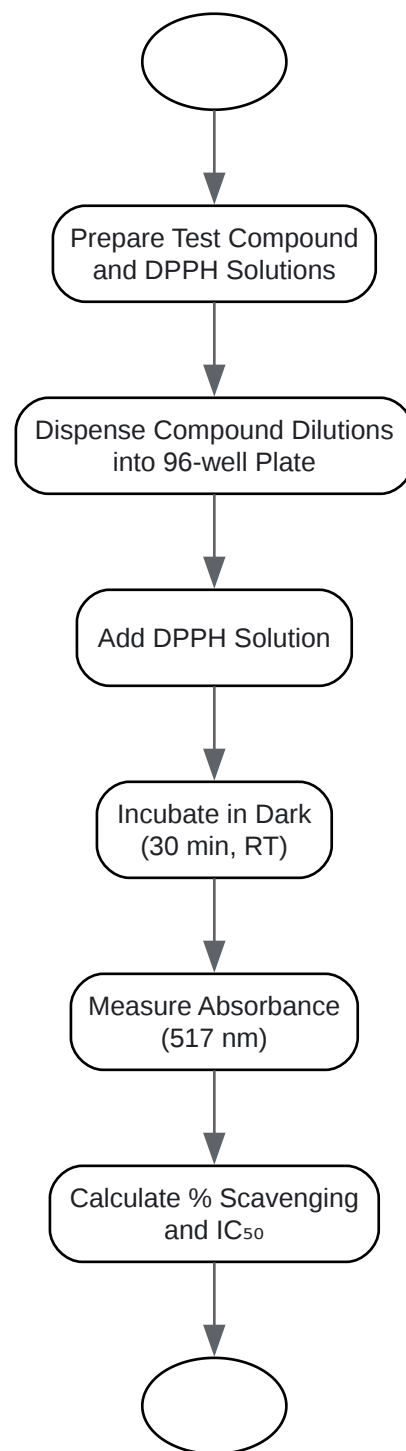
- C=C and C-N Stretching: Bands in the region of 1400-1600 cm^{-1} for the aromatic C=C and C-N stretching vibrations.
- C-O Stretching: Bands in the region of 1000-1300 cm^{-1} for the C-O stretching of the methoxy and hydroxyl groups.

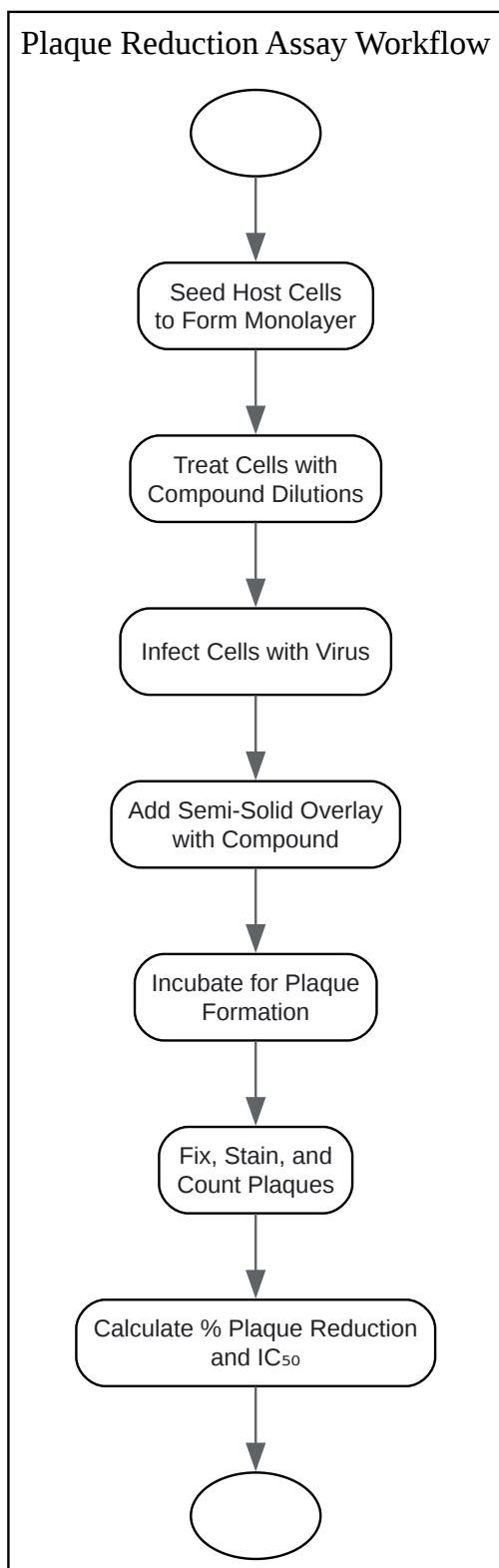
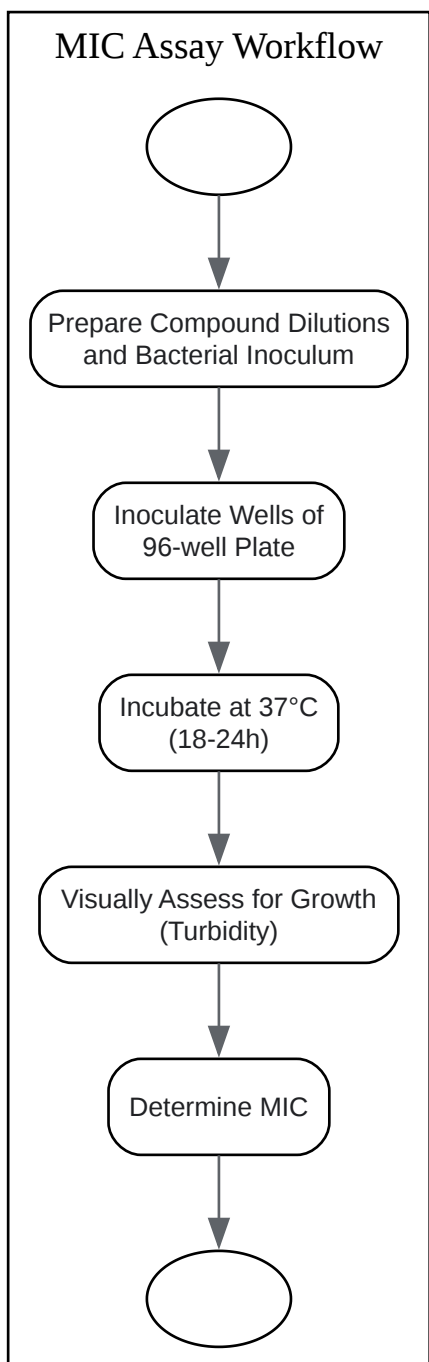


General Antibacterial Mechanism of Quinolones



DPPH Assay Workflow





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